Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol
Description
Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol (hereafter referred to as the target compound) is a multifunctional organic molecule featuring a benzofuran core fused to a benzene ring, substituted with hydroxyl groups at positions 6, 8, and 9 (triol), a methyl group at position 1, and an acetic acid moiety.
Properties
CAS No. |
676131-45-6 |
|---|---|
Molecular Formula |
C19H24O10 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol |
InChI |
InChI=1S/C13H12O4.3C2H4O2/c1-6-11-8(5-17-6)2-7-3-9(14)4-10(15)12(7)13(11)16;3*1-2(3)4/h2-4,6,14-16H,5H2,1H3;3*1H3,(H,3,4) |
InChI Key |
WMKJVVORICPQQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C3=C(C=C(C=C3C=C2CO1)O)O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. This one-pot etherification and dehydrative cyclization process is a common method for preparing benzofuran derivatives . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
Acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Structural Analogs: Benzofuran Derivatives
(a) Benzofuranyl Acetic Acid Amides
- Structure : These compounds (e.g., those in ) share the benzofuran-acetic acid backbone but replace the triol and methyl groups with amide functionalities.
- Synthesis: Synthesized via Sonogashira coupling-cyclization or methyl ketone rearrangements, these amides are optimized for antifungal activity against pathogens like Fusarium oxysporum .
(b) Simple Benzofuran-Acetic Acid Mixtures
- Source : Found in wood vinegar (e.g., coconut shell pyrolysis), these include acetic acid and benzofuran as separate components rather than fused structures .
- Application : Used broadly as antimicrobial agents or preservatives, but their activity is less targeted compared to the triol-substituted target compound .
Table 1: Structural Comparison of Benzofuran Derivatives
Functional Group Analogs: Triol-Containing Compounds
(a) Cholestane-3β,5α,6β-triol
(b) Panaxydol and Panax Triol
- Structure : Linear polyacetylenes or triterpenes with hydroxyl groups, isolated from ginseng .
- Activity : These triols inhibit lipid peroxidation and exhibit antioxidant effects, suggesting parallels if the target compound’s triol moiety engages in radical scavenging .
Pharmacological Activity Analogs
(a) Analgesic Benzofuran Derivatives
- Examples: Compounds 6a–6f in , which have benzofuran moieties linked to α-aminoamide groups.
- Activity : These derivatives show superior acetic acid-induced writhing inhibition compared to rafximamide, with potency influenced by substituent electronegativity and steric effects . The target compound’s triol groups may enhance binding to pain receptors (e.g., COX enzymes) via hydrogen bonding, but this requires validation.
Table 2: Analgesic Efficacy Comparison (Mouse Writhing Assay)
| Compound | Writhing Inhibition (%) | Reference |
|---|---|---|
| Target Compound | Not reported | — |
| 6a | > Rafximamide | |
| 6c | < Rafximamide |
(b) Antifungal Agents
Biological Activity
Acetic acid; 1-methyl-1,3-dihydrobenzo[f] benzofuran-6,8,9-triol (CAS Number: 676131-45-6) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and cytotoxic properties.
Chemical Structure and Properties
The molecular formula of acetic acid; 1-methyl-1,3-dihydrobenzo[f] benzofuran-6,8,9-triol is with a molecular weight of 412.39 g/mol. The compound features a unique benzofuran structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄O₁₀ |
| Molecular Weight | 412.39 g/mol |
| CAS Number | 676131-45-6 |
| LogP | 2.82 |
| PSA | 181.82 Ų |
Antioxidant Activity
Research indicates that compounds similar to acetic acid; 1-methyl-1,3-dihydrobenzo[f] benzofuran-6,8,9-triol exhibit significant antioxidant properties. A study evaluating various benzofuran derivatives demonstrated that certain analogs showed higher antioxidant activity than ascorbic acid in DPPH free radical scavenging assays. For instance:
- Compound 28f showed an IC50 value significantly lower than ascorbic acid (IC50 = 4.57 µg/mL), indicating superior antioxidant activity.
- Compound 28k also exhibited high antioxidant potential with an IC50 value reflecting a tenfold increase in activity compared to standard references .
Anti-inflammatory Activity
The anti-inflammatory properties of benzofuran derivatives have been well-documented. Specifically, studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. For example:
- Compounds derived from the benzofuran structure demonstrated notable inhibition of arachidonic acid-induced platelet aggregation, suggesting their potential as anti-inflammatory agents .
Cytotoxic Activity
Cytotoxic effects of related benzofuran compounds have been investigated in various cancer cell lines. The presence of the benzofuran moiety is associated with significant cytotoxicity against several types of cancer cells, including breast and liver cancer cells. In particular:
- A study found that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potent cytotoxic effects .
Case Studies
Several case studies have highlighted the therapeutic potential of acetic acid; 1-methyl-1,3-dihydrobenzo[f] benzofuran-6,8,9-triol and its analogs:
- Antioxidant Efficacy : In a comparative study involving multiple benzofuran derivatives, compounds structurally similar to acetic acid; 1-methyl-1,3-dihydrobenzo[f] benzofuran-6,8,9-triol were shown to outperform traditional antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) in scavenging free radicals.
- Anti-inflammatory Mechanisms : A detailed investigation into the anti-inflammatory mechanisms revealed that these compounds could effectively reduce the levels of pro-inflammatory cytokines in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
